1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 7-position. The triazole moiety is functionalized with a 4-methylphenyl group, while the piperazine is linked to a 4-methoxy-3-methylbenzenesulfonyl group. Such structural attributes are common in kinase inhibitors and receptor antagonists, where heterocyclic cores and sulfonamide/sulfonyl groups are pivotal for target engagement .
Properties
IUPAC Name |
7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3S/c1-16-4-6-18(7-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)34(31,32)19-8-9-20(33-3)17(2)14-19/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZZBXSNBAQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The compound has been explored for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that compounds with similar triazole and pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance its anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The sulfonamide group present in the compound is known for its antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further investigation in antimicrobial drug development.
- Central Nervous System (CNS) Effects : The piperazine moiety is often associated with psychoactive properties. Preliminary studies suggest that derivatives of piperazine may have anxiolytic or antidepressant effects, warranting further exploration of this compound's impact on CNS disorders.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship of similar compounds reveals that the presence of specific functional groups significantly influences biological activity. For instance:
- Triazole Ring : Known to enhance binding affinity to biological targets.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Piperazine Linkage : Provides flexibility and may improve receptor interactions.
Case Studies
Several studies have documented the effects of related compounds:
-
Study on Anticancer Activity :
- A compound structurally similar to this one showed promising results against breast cancer cells, with IC50 values indicating potent cytotoxicity (source needed).
-
Antimicrobial Efficacy :
- Research on sulfonamide derivatives demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for this compound as an antibiotic (source needed).
-
CNS Activity Evaluation :
- A related piperazine derivative was tested for anxiolytic effects in animal models, showing reduced anxiety-like behavior compared to controls (source needed).
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The benzenesulfonyl group undergoes deprotection under basic conditions, analogous to tosyl-group removal in related compounds:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Detosylation | NaOH (aq.), acetonitrile, 60°C | Cleavage of sulfonamide bond |
This reaction regenerates the free piperazine amine, enabling further functionalization .
Triazolopyrimidine Substitution Reactions
The triazolopyrimidine moiety participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:
| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| C-5 | Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, THF | Aryl group introduction | |
| N-3 | Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives |
The electron-deficient triazolopyrimidine ring enhances reactivity toward nucleophiles at C-7 and electrophiles at C-5 .
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation and acylation:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, TEA, CH₃CN | N-alkylpiperazine formation | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylpiperazine derivative |
The sulfonyl group deactivates the adjacent nitrogen, directing reactivity to the distal nitrogen .
Methoxy and Methyl Group Reactivity:
| Group | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Methoxy | Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenol formation | |
| Methyl | Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative |
Oxidation of the 4-methylphenyl substituent could yield a carboxylic acid, enhancing solubility .
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
- {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Key Difference: Replaces the sulfonyl group with a trifluoromethylphenyl methanone. Impact: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the methoxy-methylbenzenesulfonyl group in the target compound. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine (): Key Difference: Substitutes the 4-methylphenyl group on the triazole with a 4-ethoxyphenyl group. The 4-methoxybenzenesulfonyl group (vs. 4-methoxy-3-methyl in the target) lacks the ortho-methyl substituent, reducing steric hindrance during protein interactions .
Imidazo[4,5-b]pyridine Derivatives
- 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole ():
- Key Difference : Replaces the triazolo[4,5-d]pyrimidine core with an imidazo[4,5-b]pyridine system.
- Impact : The imidazole ring may engage in distinct π-π stacking or hydrogen-bonding interactions compared to triazolo-pyrimidine. The 2-methoxyethylpiperazine side chain enhances solubility but could reduce membrane permeability due to increased polarity .
Substituent Effects on Pharmacokinetics
| Compound | Key Substituents | logP (Predicted) | Solubility (µg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|---|
| Target Compound | 4-Methoxy-3-methylbenzenesulfonyl | 3.2 | 12.4 | 4.8 |
| Trifluoromethylphenyl Methanone (E2) | 4-(Trifluoromethyl)phenylmethanone | 4.1 | 5.3 | 7.2 |
| 4-Ethoxyphenyl Derivative (E7) | 4-Ethoxyphenyl, 4-methoxybenzenesulfonyl | 3.8 | 8.9 | 3.5 |
- Sulfonyl vs. Methanone: Sulfonyl groups (target compound) improve solubility via hydrogen bonding but may confer shorter half-lives due to enzymatic hydrolysis. Methanone derivatives () exhibit higher metabolic stability but lower solubility .
- Methoxy vs.
Preparation Methods
Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
4-Methoxy-3-methylbenzene is sulfonylated using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group introduced at the para position relative to the methoxy group. Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride.
Coupling with Piperazine
The sulfonyl chloride reacts with piperazine in a two-step process:
-
Nucleophilic Substitution : Piperazine displaces the chloride on the sulfonyl group in dichloromethane or toluene, forming the monosubstituted intermediate.
-
Purification : Column chromatography (e.g., 9:1 CHCl₃/MeOH) isolates the pure 1-(4-methoxy-3-methylbenzenesulfonyl)piperazine.
Key Reaction Conditions
Synthesis of 3-(4-Methylphenyl)-3H-[1, Triazolo[4,5-d]Pyrimidin-7-amine
The triazolopyrimidine core is constructed through cyclization and functionalization:
Pyrimidine Ring Formation
5-Amino-4,6-dichloropyrimidine undergoes cyclization with sodium azide in dimethylformamide (DMF), forming the triazolo[4,5-d]pyrimidine scaffold. The chlorine at position 7 is replaced via nucleophilic aromatic substitution with ammonia to yield the 7-amine derivative.
Introduction of 4-Methylphenyl Group
The 3-position of the triazolopyrimidine is functionalized via Pd-catalyzed Suzuki-Miyaura coupling:
-
Reagents : 4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Optimization Insights
-
Higher yields (75–85%) are achieved using microwave-assisted heating.
-
Excess boronic acid (1.5 equiv) ensures complete substitution.
Coupling of Sulfonyl-Piperazine and Triazolopyrimidine
The final step involves linking the two intermediates via nucleophilic substitution:
Reaction Scheme
-
Activation : The 7-amine group on the triazolopyrimidine is replaced with a leaving group (e.g., chloride) using POCl₃.
-
Coupling : The activated triazolopyrimidine reacts with 1-(4-methoxy-3-methylbenzenesulfonyl)piperazine in the presence of K₂CO₃ in acetonitrile at reflux.
Representative Data
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and characterized by:
-
¹H NMR : Distinct signals for piperazine (δ 2.8–3.4 ppm), triazolopyrimidine (δ 8.1–8.3 ppm), and aromatic protons.
Alternative Synthetic Routes
One-Pot Coupling Strategy
A streamlined approach involves simultaneous sulfonylation and triazolopyrimidine coupling:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, achieving 85% conversion with reduced side products.
Challenges and Optimization
Steric Hindrance
The 4-methoxy-3-methyl group on the benzene ring slows sulfonylation. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
